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Compound of Interest

Compound Name: Unedone

Cat. No.: B593504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Unedone, a sesquiterpenoid first identified in the nectar of Arbutus unedo (the strawberry tree)

and subsequently found in honey derived from it, has garnered interest for its unique chemical

structure and potential biological activities. This document provides a detailed technical

overview of Unedone, consolidating available data on its chemical properties, spectroscopic

profile, and biological context. It is intended to serve as a foundational resource for researchers

engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties
Unedone is a sesquiterpenoid characterized by a unique spirocyclic core. Its systematic IUPAC

name is 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1] The

molecular formula of Unedone is C₁₃H₂₀O₄, corresponding to a molecular weight of 240.29

g/mol .[1]

Table 1: Chemical and Physical Properties of Unedone
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Property Value Source

Molecular Formula C₁₃H₂₀O₄ PubChem[1]

IUPAC Name

2-(1,2-dihydroxypropyl)-4,4,8-

trimethyl-1-oxaspiro[2.5]oct-7-

en-6-one

PubChem[1]

CAS Number 1199815-09-2
MedChemExpress,

PubChem[1][2]

Molecular Weight 240.29 g/mol PubChem[1]

Appearance Not specified in literature -

Solubility Not specified in literature -

Spectroscopic Data
The definitive structural elucidation of Unedone was accomplished through a combination of

one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-

Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass

Spectrometry (HPLC-DAD-MS/MS), and Quadrupole Time-of-Flight (Q-TOF) mass

spectrometry.[3] While the complete raw spectral data is found in the primary literature, this

section summarizes the key expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The complex spirocyclic structure of Unedone with multiple stereocenters results in a detailed

NMR spectrum. Key expected resonances are outlined below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Unedone
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Position
Predicted ¹³C
Shift (ppm)

Predicted ¹H
Shift (ppm)
and
Multiplicity

Key HMBC
Correlations

Key COSY
Correlations

C-1
Spiro carbon,

~70-80
- - -

C-2 ~70-75 d, ~3.5-3.8 H-3', H-1', H-3 H-1'

C-3 ~40-45 CH₂, m, ~2.0-2.5 H-2, H-4, H-5 H-2, H-4

C-4
Quaternary, ~35-

40
-

H-3, H-5,

CH₃-14, CH₃-15
-

C-5 ~125-130 d, ~5.8-6.0 H-4, H-7, CH₃-13 H-7

C-6
Carbonyl, ~195-

205
- - -

C-7 ~150-155
s, ~1.8-2.0

(CH₃-13)
H-5, CH₃-13 H-5

C-8
Quaternary, ~55-

60
- CH₃-13, H-5 -

C-1' ~75-80 dd, ~3.8-4.1 H-2, H-2' H-2, H-2'

C-2' ~70-75 m, ~3.4-3.7 H-1', H-3' H-1', H-3'

C-3' ~15-20 d, ~1.1-1.3 H-1', H-2' H-2'

CH₃-13 ~10-15 s, ~1.8-2.0 C-7, C-8, C-6 -

CH₃-14/15 ~25-30 s, ~1.0-1.2 C-4, C-3, C-5 -

Note: These are predicted values based on the known structure and typical chemical shifts for

similar functional groups. Actual experimental values may vary depending on the solvent and

instrument used.

Infrared (IR) Spectroscopy
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The FT-IR spectrum of Unedone is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for Unedone

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong O-H stretching (from diol)

~2960 Medium-Strong C-H stretching (aliphatic)

~1680 Strong
C=O stretching (α,β-

unsaturated ketone)

~1620 Medium C=C stretching

~1250 Medium-Strong
C-O stretching (epoxide and

alcohol)

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of Unedone. The fragmentation pattern in MS/MS experiments provides further structural

information.

Table 4: Expected Mass Spectrometry Data for Unedone

Ion m/z (Calculated) Fragmentation Pathway

[M+H]⁺ 241.1434 -

[M+Na]⁺ 263.1254 -

[M-H₂O+H]⁺ 223.1329 Loss of water from the diol

[M-C₃H₇O₂+H]⁺ 165.0910
Cleavage of the

dihydroxypropyl side chain

Experimental Protocols
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Isolation of Unedone from Arbutus unedo Honey
The following is a generalized protocol based on the methodology described by Tuberoso et al.

(2010).[3]

Workflow for the Isolation of Unedone
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Arbutus unedo Honey Sample

Liquid-Liquid Extraction
(Ethyl Acetate)

Rotary Evaporation

Silica Gel Column Chromatography
(Gradient Elution)

Collect Fractions

Semi-preparative HPLC

Monitor by TLC/HPLC

Isolate Pure Unedone
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Natural Source
Known Biological Role

Potential for Research

Arbutus unedo

Unedone

is a source of

Lysimachia clethroides

is a source of

Bitter Taste in Honeyis responsible for

Signaling Pathway Modulation
(Currently Unknown)

potential to affect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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